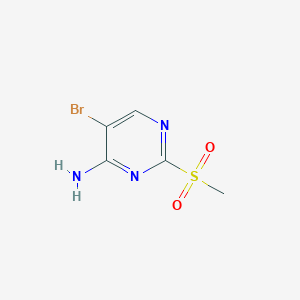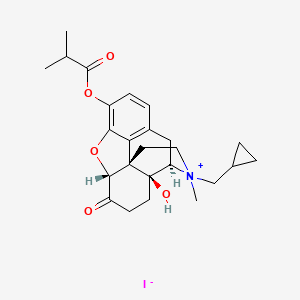
O-Isobutyryl N-Methyl Naltrexone Iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Isobutyryl N-Methyl Naltrexone Iodide is a complex organic compound with a unique structure This compound belongs to the class of morphinan derivatives, which are known for their diverse pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Isobutyryl N-Methyl Naltrexone Iodide involves several steps, starting from readily available precursors. The key steps include:
Formation of the Morphinan Core: The initial step involves the construction of the morphinan core through a series of cyclization reactions.
Introduction of Functional Groups:
Final Iodination: The final step involves the iodination of the compound to obtain the desired iodide salt.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
O-Isobutyryl N-Methyl Naltrexone Iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to open the epoxide ring.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized for different applications.
Aplicaciones Científicas De Investigación
O-Isobutyryl N-Methyl Naltrexone Iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including analgesic and anti-inflammatory effects.
Medicine: It is investigated for its potential therapeutic applications in pain management and other medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of O-Isobutyryl N-Methyl Naltrexone Iodide involves its interaction with specific molecular targets and pathways. The compound is known to bind to opioid receptors, leading to the modulation of pain signals and other physiological responses. The presence of the epoxide ring and other functional groups enhances its binding affinity and selectivity for these receptors.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A well-known opioid analgesic with a similar morphinan core structure.
Codeine: Another opioid analgesic with a similar structure but different functional groups.
Oxycodone: A semi-synthetic opioid with a similar core structure but different substituents.
Uniqueness
O-Isobutyryl N-Methyl Naltrexone Iodide is unique due to the presence of the cyclopropylmethyl group and the epoxide ring, which confer distinct chemical and pharmacological properties compared to other similar compounds.
Propiedades
Número CAS |
1048360-09-3 |
|---|---|
Fórmula molecular |
C25H32INO5 |
Peso molecular |
553.4 g/mol |
Nombre IUPAC |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-yl] 2-methylpropanoate;iodide |
InChI |
InChI=1S/C25H32NO5.HI/c1-14(2)23(28)30-18-7-6-16-12-19-25(29)9-8-17(27)22-24(25,20(16)21(18)31-22)10-11-26(19,3)13-15-4-5-15;/h6-7,14-15,19,22,29H,4-5,8-13H2,1-3H3;1H/q+1;/p-1/t19-,22+,24+,25-,26?;/m1./s1 |
Clave InChI |
FXDRXEPBIKHKNU-KLNDCSAKSA-M |
SMILES isomérico |
CC(C)C(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CC[N+]4(C)CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1.[I-] |
SMILES |
CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CC[N+]4(C)CC6CC6)C(O2)C(=O)CC5)O)C=C1.[I-] |
SMILES canónico |
CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CC[N+]4(C)CC6CC6)C(O2)C(=O)CC5)O)C=C1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-(hydroxymethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1512211.png)
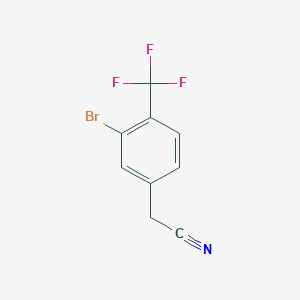
![8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride](/img/structure/B1512218.png)

![2,6-Dibromoimidazo[1,2-b]pyridazine](/img/structure/B1512224.png)

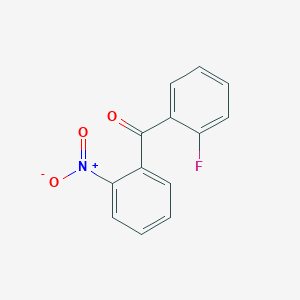
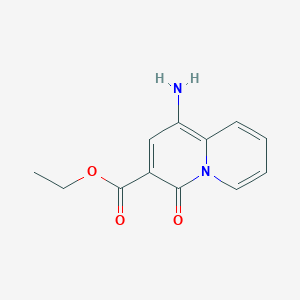
![3-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1512239.png)
![Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B1512240.png)
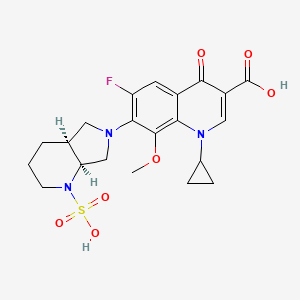

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B1512244.png)
